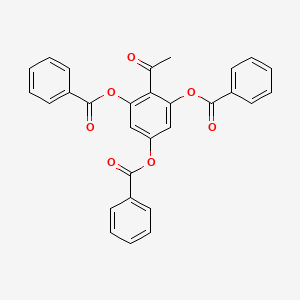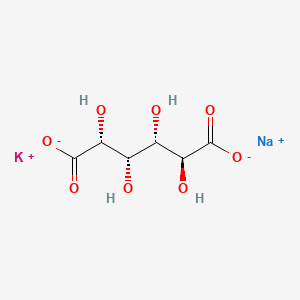
Potassium sodium D-glucarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium sodium D-glucarate is a chemical compound that combines the properties of potassium, sodium, and saccharate ions. It is often used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its solubility in water and its ability to form stable complexes with various metal ions.
準備方法
Synthetic Routes and Reaction Conditions: Potassium sodium D-glucarate can be synthesized through the reaction of saccharic acid with potassium hydroxide and sodium hydroxide. The reaction typically occurs in an aqueous solution, where the saccharic acid is neutralized by the hydroxides, forming the potassium sodium saccharate salt.
Industrial Production Methods: In industrial settings, the production of potassium sodium saccharate involves the large-scale reaction of saccharic acid with potassium and sodium hydroxides. The process is carefully controlled to ensure the purity and consistency of the final product. The reaction mixture is usually heated to facilitate the reaction and then cooled to precipitate the potassium sodium saccharate, which is then filtered and dried.
化学反応の分析
Types of Reactions: Potassium sodium D-glucarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reaction conditions.
Reduction: Under certain conditions, it can be reduced to simpler saccharate compounds.
Substitution: It can participate in substitution reactions where the saccharate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nitrates.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can produce potassium sodium glucarate.
科学的研究の応用
Potassium sodium D-glucarate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a complexing agent for metal ions.
Biology: Employed in studies involving enzyme activity and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role in lowering cholesterol and its chemotherapeutic effects.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
作用機序
The mechanism of action of potassium sodium saccharate involves its ability to form stable complexes with metal ions, which can influence various biochemical pathways. In biological systems, it can interact with enzymes and other proteins, affecting their activity and function. The saccharate ion can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
類似化合物との比較
Potassium Saccharate: Similar in structure but lacks the sodium ion.
Sodium Saccharate: Similar in structure but lacks the potassium ion.
Calcium Saccharate: Contains calcium instead of potassium and sodium.
Uniqueness: Potassium sodium D-glucarate is unique due to its combination of potassium and sodium ions, which can provide distinct chemical and biological properties compared to its individual counterparts. This dual-ion composition allows it to form more stable complexes and exhibit a broader range of applications.
特性
CAS番号 |
36221-96-2 |
|---|---|
分子式 |
C6H8KNaO8 |
分子量 |
270.21 g/mol |
IUPAC名 |
potassium;sodium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8.K.Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2-,3-,4+;;/m0../s1 |
InChIキー |
PZMMRBUBRPNFIL-SDFKWCIISA-L |
異性体SMILES |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Na+].[K+] |
正規SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Na+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


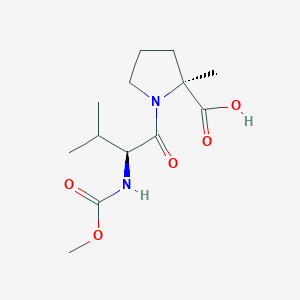
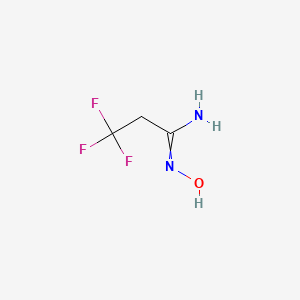
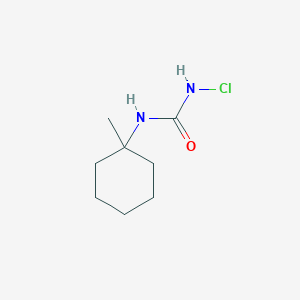
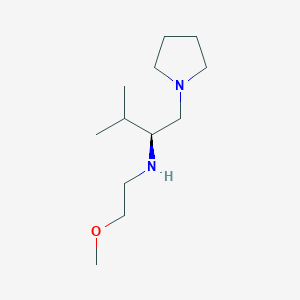
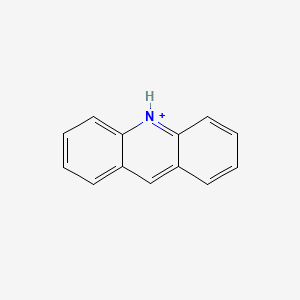
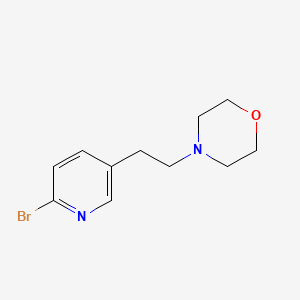
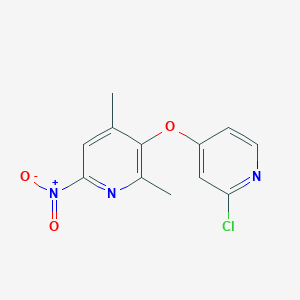
![8,9-Methylenedioxy-s-triazolo-[3,4-a]-isoquinoline](/img/structure/B8443408.png)
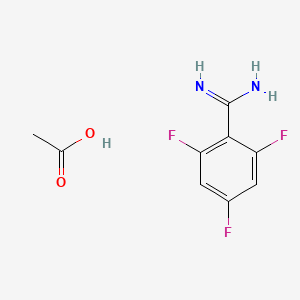

![[2-(4-Fluorophenylaminocarbonyl)ethyl]piperazine](/img/structure/B8443422.png)
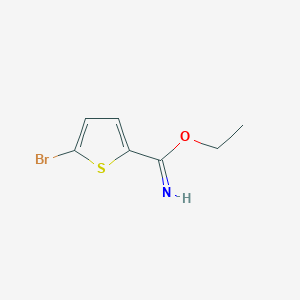
![tert-Butyl 4-{[(2-hydroxyethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B8443439.png)
